1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Overview
Description
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a benzyloxy group, a chloromethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-(benzyloxy)-2-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced at the para position relative to the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl ethers, benzylamines, and benzyl thiols.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-(benzyloxy)-4-methyl-2-methoxybenzene.
Scientific Research Applications
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical modifications.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-(chloromethyl)benzene
- 1-(Benzyloxy)-4-(chloromethyl)benzene
- 1-(Benzyloxy)-3-(chloromethyl)-2-methoxybenzene
Comparison: 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene is unique due to the specific positioning of the substituents on the benzene ring. The presence of both a benzyloxy and a methoxy group enhances its reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQBTIHSCUXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305163 | |
Record name | 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33688-50-5 | |
Record name | NSC169519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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